Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C14H18F3NO3. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and an azetidine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with a trifluoromethyl-substituted phenyl compound under specific conditions. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained .
Chemical Reactions Analysis
Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate can be compared with similar compounds such as:
tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate: The absence of the trifluoromethyl group in this compound also leads to variations in reactivity and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s chemical behavior and biological activity.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3/c1-13(2,3)22-12(20)19-8-14(21,9-19)10-5-4-6-11(7-10)15(16,17)18/h4-7,21H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIZUWACDAAIPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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